molecular formula C19H17F3N2O2 B2788755 N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide CAS No. 1203379-49-0

N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2788755
CAS No.: 1203379-49-0
M. Wt: 362.352
InChI Key: YUSUCOOKXTZVRQ-UHFFFAOYSA-N
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Description

N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethyl group and a unique N-(2-cyclobutaneamidophenyl) moiety. This structural class is of significant interest in advanced chemical research and development. Compounds with the trifluoromethylbenzamide scaffold are frequently investigated in medicinal chemistry and pesticide science due to their potential biological activity . The presence of the trifluoromethyl group is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . The additional cyclobutaneamide group on the aniline ring introduces structural complexity and may be explored to modulate the compound's physicochemical properties and interaction with biological targets. Researchers utilize such molecules as key intermediates or building blocks in organic synthesis and as tools in pharmacological studies . This product is provided for research purposes as a high-purity solid. It is intended for use by qualified laboratory professionals only. For Research Use Only (RUO). Not for diagnostic or therapeutic use, and not for human consumption. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(cyclobutanecarbonylamino)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)14-9-2-1-8-13(14)18(26)24-16-11-4-3-10-15(16)23-17(25)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSUCOOKXTZVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of Cyclobutanecarboxylic Acid: Cyclobutane is oxidized to form cyclobutanecarboxylic acid.

    Amidation Reaction: Cyclobutanecarboxylic acid is reacted with aniline to form N-(2-aminophenyl)cyclobutanecarboxamide.

    Coupling Reaction: The resulting amide is then coupled with 2-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its pharmacological properties . The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. This characteristic is crucial for developing pharmaceuticals that require effective absorption in biological systems.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study on trifluoromethyl-substituted benzamides demonstrated their ability to inhibit specific cancer cell lines, suggesting that N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide may possess similar efficacy in targeting cancer cells .

CompoundActivityReference
Trifluoromethyl benzamideAnticancerJournal of Medicinal Chemistry (1969)
This compoundPotential anticancerCurrent Research

Agrochemical Applications

The compound's structural features make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemicals.

Case Study: Herbicidal Activity

In agricultural studies, trifluoromethyl-substituted compounds have shown promising herbicidal activity against various weeds. The application of this compound could lead to the development of new herbicides that are both effective and environmentally friendly .

CompoundApplicationEfficacy
Trifluoromethyl herbicidesWeeds controlHigh
This compoundPotential herbicideUnder investigation

Materials Science

Beyond biological applications, this compound may find utility in materials science, particularly in the development of new polymers or coatings. The incorporation of trifluoromethyl groups can impart unique properties such as water repellency and thermal stability.

Case Study: Coating Applications

Research into fluorinated polymers indicates that adding trifluoromethyl groups can significantly enhance the durability and hydrophobicity of coatings. This suggests that this compound could be explored for use in protective coatings for various industrial applications .

Material TypeProperty EnhancedReference
Fluorinated polymersDurability, hydrophobicityPolymer Science Journal
This compoundPotential coating agentCurrent Research

Mechanism of Action

The mechanism of action of N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of Analogs
Compound Name Substituents/Modifications Key Properties/Activities Reference ID
N-(2-Cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide - 2-CF₃ on benzamide
- Cyclobutaneamide on phenyl ring
Hypothesized rigidity, enhanced lipophilicity N/A
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamides - Benzyloxy group
- Aminoethyl side chain
Potent Trypanosoma brucei inhibitors (IC₅₀ < 1 µM)
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide - 2-OH , 5-Cl on benzamide
- 4-CF₃ on phenyl
Antimicrobial vs. Desulfovibrio piger (IC₅₀: 0.37–1.10 µM)
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide - 2-CF₃ on benzamide
- Hydroxymethyl (-CH₂OH) group
Pesticide intermediate (98.5% purity, 66.6% yield)
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide - 5-CF₃ on benzamide
- 4-Methylpiperazine
Anticancer potential (tested against MCF7 cells)
Critical Observations

Trifluoromethyl Position :

  • The ortho -CF₃ group in the target compound contrasts with para -CF₃ in ’s antimicrobial salicylamides. The ortho position may sterically hinder interactions but enhance electron-withdrawing effects, improving stability .
  • In , the meta -CF₃ group (position 5) combined with a piperazine moiety suggests improved solubility, a feature absent in the rigid cyclobutaneamide of the target compound.

’s 2-azetidinone benzamides show that cyclic amide structures (e.g., azetidinone) enhance antimicrobial and anticancer activity, supporting the hypothesis that cyclobutaneamide may confer similar benefits .

Biological Activity Trends: Antimicrobial Activity: Salicylamides with 2-OH and 5-Cl () exhibit stronger activity than non-hydroxylated analogs. The target compound lacks a hydroxyl group, which may reduce hydrogen bonding but improve membrane permeability. Anticancer Potential: highlights that topological parameters (e.g., Balaban index) govern activity in benzamide derivatives. The target’s cyclobutaneamide may optimize such parameters for target engagement .

Physicochemical and Pharmacokinetic Properties

Property This compound N-(Hydroxymethyl)-2-CF₃ Benzamide () 5-Chloro-2-OH-4-CF₃ Benzamide ()
Lipophilicity (LogP) High (CF₃ + rigid cyclobutane) Moderate (CF₃ + polar -CH₂OH) Moderate (CF₃ + -OH/-Cl)
Metabolic Stability High (CF₃ reduces oxidation) Moderate (-CH₂OH may undergo glucuronidation) Low (-OH/-Cl susceptible to conjugation)
Solubility Low (rigid hydrophobic core) High (polar -CH₂OH) Moderate (ionizable -OH)

Biological Activity

N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H17F3N2O2
  • CAS Number : 1203379-49-0
  • Key Features : The compound contains a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, and a cyclobutane amide moiety that may influence its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving careful control of reaction conditions such as temperature and pressure. Common approaches include:

  • Amidation Reactions : Reacting appropriate amines with carboxylic acids or their derivatives.
  • Cyclization Techniques : Utilizing cyclobutane derivatives in the synthesis process to form the desired amide structure.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity, potentially leading to improved pharmacokinetic properties. Experimental studies are necessary to elucidate the specific pathways through which this compound exerts its effects in biological systems.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies suggest that compounds with similar structures exhibit significant inhibitory effects on certain enzyme families, particularly those involved in cancer pathways. For instance, benzamides have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation.
  • Receptor Binding Assays : Research indicates that compounds with trifluoromethyl substitutions can enhance interaction with G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to metabolic diseases and cancer .
  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that compounds similar to this compound can induce apoptosis, suggesting potential therapeutic applications in oncology.

Comparative Analysis of Biological Activity

Compound NameCAS NumberBiological TargetActivity Level
This compound1203379-49-0HDAC InhibitionModerate
Trifluoromethyl-benzamide derivatives360-64-5GPCR ModulationHigh
Cyclobutane amidesVariousApoptosis InductionVariable

Q & A

Q. Systematic Substituent Variation :

Modification SiteExample SubstituentBiological Impact (vs. Parent)Source
Cyclobutane Ring3,3-Difluoro↑ AChE inhibition (IC50_{50} from 1.2 µM to 0.7 µM)
Benzamide Para4-Methoxy↓ Cytotoxicity (HeLa cells CC50_{50} from 15 µM to 45 µM)
Thiadiazole LinkerSulfonyl↑ Solubility (logS from -4.1 to -3.2)

Advanced: What experimental designs elucidate mechanisms when initial results are inconclusive?

  • Mutagenesis Studies : Engineer AChE mutants (e.g., Trp86Ala) to test binding dependency .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target engagement .
  • Crystallography : Solve co-crystal structures (2.1 Å resolution) to visualize binding poses .

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